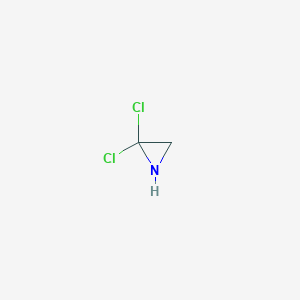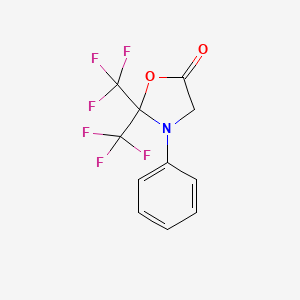
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It features a phenyl group attached to an oxazolidinone ring, which is further substituted with two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one typically involves the reaction of phenyl isocyanate with a suitable trifluoromethyl-substituted epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxazolidinone ring structure provides a unique framework for binding to biological targets, potentially influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-2,2-bis(trifluoromethyl)-2,5-dihydrofuran
- 2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one
Uniqueness
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is unique due to the presence of both the phenyl group and the trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
57750-02-4 |
|---|---|
Fórmula molecular |
C11H7F6NO2 |
Peso molecular |
299.17 g/mol |
Nombre IUPAC |
3-phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)9(11(15,16)17)18(6-8(19)20-9)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
LQRGCVIOMIOBSS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC(N1C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


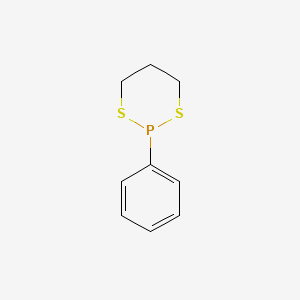
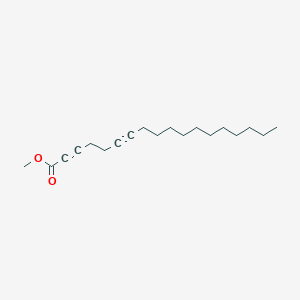
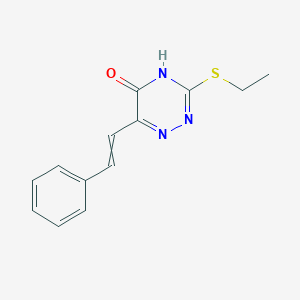
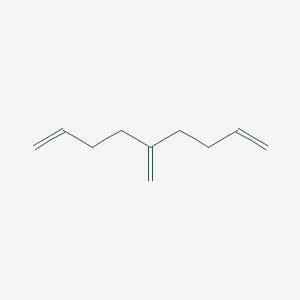
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
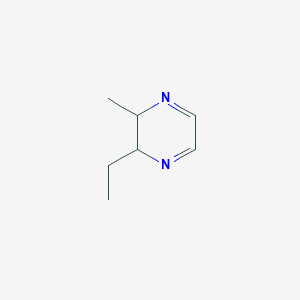
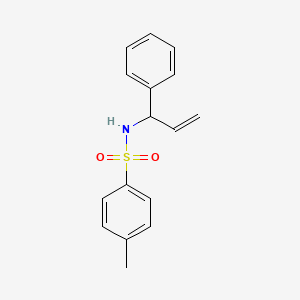



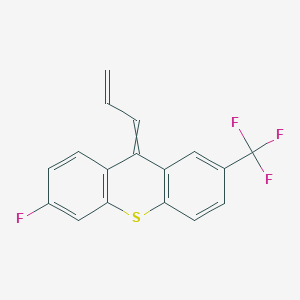
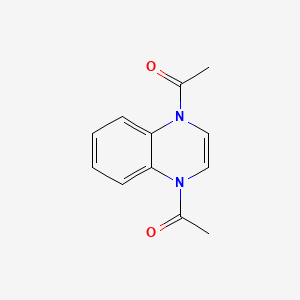
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
